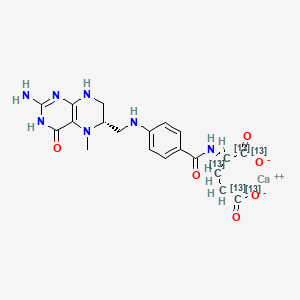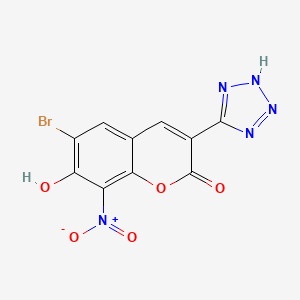
GPR35 agonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GPR35 agonist 1 is a compound that specifically binds to and activates the G protein-coupled receptor 35 (GPR35). GPR35 is an orphan receptor, meaning its endogenous ligand was not initially known. This receptor is involved in various physiological processes, including inflammation and immune response . This compound has gained attention due to its potential therapeutic applications in treating inflammatory diseases and other conditions .
Métodos De Preparación
The synthesis of GPR35 agonist 1 involves several steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route involves the use of coumarin-like diacid derivatives, which are known to be effective GPR35 agonists . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the conditions for large-scale synthesis .
Análisis De Reacciones Químicas
GPR35 agonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
GPR35 agonist 1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the structure-activity relationship of GPR35 and its ligands . In biology, it helps in understanding the role of GPR35 in various cellular processes, including cell signaling and immune response . In medicine, this compound is being investigated for its potential therapeutic applications in treating inflammatory diseases, asthma, hypertension, and diabetes . Additionally, it has industrial applications in the development of new drugs targeting GPR35 .
Mecanismo De Acción
The mechanism of action of GPR35 agonist 1 involves binding to the GPR35 receptor and activating it. Upon activation, GPR35 can couple with different types of G-proteins, such as Gαi/o, which inhibit adenylate cyclase and decrease cyclic AMP levels, or Gα12/13, which can influence cell shape and motility by activating RhoA . This activation triggers a cascade of intracellular events, ultimately leading to various physiological responses, including modulation of inflammatory pathways .
Comparación Con Compuestos Similares
GPR35 agonist 1 can be compared with other similar compounds, such as kynurenic acid, zaprinast, lysophosphatidic acid, and CXCL17 . These compounds also act as agonists for GPR35 but differ in their potency and selectivity. For example, kynurenic acid has a very low potency in human GPR35 compared to this compound . The uniqueness of this compound lies in its high potency and selectivity for GPR35, making it a valuable tool for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C10H4BrN5O5 |
|---|---|
Peso molecular |
354.07 g/mol |
Nombre IUPAC |
6-bromo-7-hydroxy-8-nitro-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C10H4BrN5O5/c11-5-2-3-1-4(9-12-14-15-13-9)10(18)21-8(3)6(7(5)17)16(19)20/h1-2,17H,(H,12,13,14,15) |
Clave InChI |
AQJFPDDDKBWBAG-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C(=O)OC2=C(C(=C1Br)O)[N+](=O)[O-])C3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



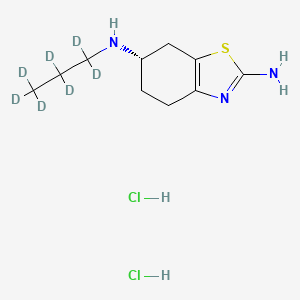
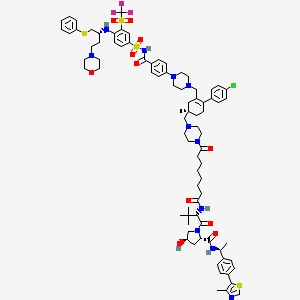
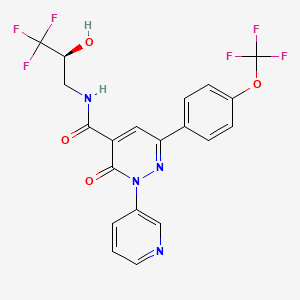
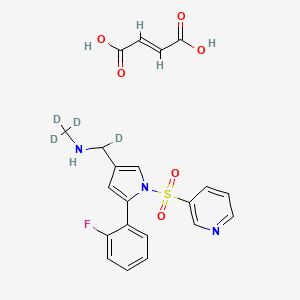
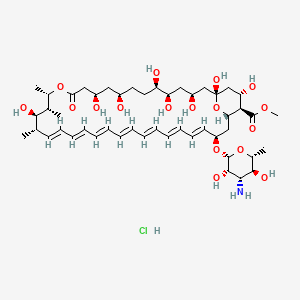
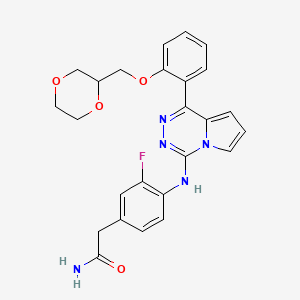
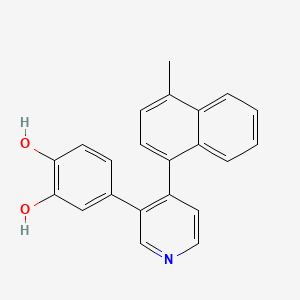
![7,9,11,20,22,24-Hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B15144028.png)
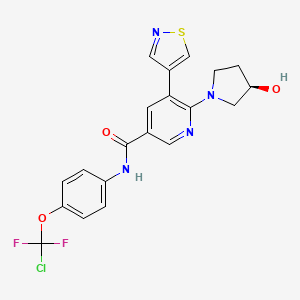
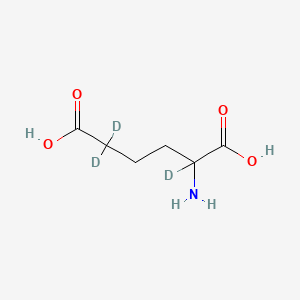
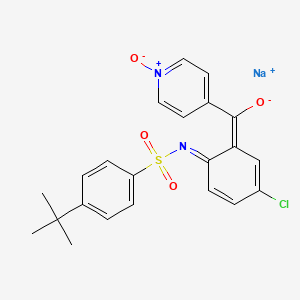
![7-Indolizinecarboxamide, N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-6-methyl-1-(6-methyl-3-pyridazinyl)-5-[(1S)-1-[4-(2,2,2-trifluoroethyl)-1-piperazinyl]ethyl]-](/img/structure/B15144053.png)
